molecular formula C9H21N B13580766 Nonan-3-amine

Nonan-3-amine

Cat. No.: B13580766
M. Wt: 143.27 g/mol
InChI Key: YRJCXPFMFZIXRI-UHFFFAOYSA-N
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Description

Nonan-3-amine is an organic compound with the molecular formula C9H21N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to the third carbon of a nonane chain. This compound is a colorless liquid with a strong, fishy odor, typical of amines. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonan-3-amine can be synthesized through several methods:

    Reductive Amination: One common method involves the reductive amination of nonan-3-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst like palladium on carbon.

    Nucleophilic Substitution: Another method is the nucleophilic substitution of nonan-3-bromide with ammonia or an amine under basic conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Nonan-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to nonan-3-imine or further to nonanoic acid using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: this compound can be reduced to nonane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Nonan-3-imine, nonanoic acid.

    Reduction: Nonane.

    Substitution: Various substituted nonanes depending on the reagent used.

Scientific Research Applications

Nonan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amines and other nitrogen-containing compounds.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of nonan-3-amine depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    Octan-3-amine: Similar structure but with one less carbon atom.

    Decan-3-amine: Similar structure but with one more carbon atom.

    Nonan-2-amine: Amino group attached to the second carbon instead of the third.

Uniqueness: Nonan-3-amine is unique due to the position of its amino group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in its chemical and biological properties compared to its isomers and homologs.

Properties

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

nonan-3-amine

InChI

InChI=1S/C9H21N/c1-3-5-6-7-8-9(10)4-2/h9H,3-8,10H2,1-2H3

InChI Key

YRJCXPFMFZIXRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)N

Origin of Product

United States

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